molecular formula C9H12F3NO4 B2559441 2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 2411309-38-9

2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No. B2559441
CAS RN: 2411309-38-9
M. Wt: 255.193
InChI Key: BXYYDLVGQBCTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-3-ynyl is a type of organic compound that contains a triple bond . Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .


Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .


Molecular Structure Analysis

TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group .


Chemical Reactions Analysis

TFA is widely used in organic chemistry for various purposes . It can act as a catalyst in esterification reaction and condensation reaction .


Physical And Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C, a melting point of -15.4 °C, and a boiling point of 72.4 °C . It is miscible with water .

Scientific Research Applications

Analytical Chemistry Applications

  • Sensitivity Enhancement in Bioanalysis : Trifluoroacetic acid is commonly used in hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS) for the analysis of basic compounds. A method to minimize TFA's negative effect, which suppresses ESI signals, involves the direct addition of acetic or propionic acid to mobile phases containing TFA, enhancing signal strength without compromising chromatography integrity (Shou & Naidong, 2005).
  • Modification of Molecular Structures for Improved Detection : The derivatization of carboxylic acids to 2,2,2-trifluoroethylamide derivatives using an ionic carbodiimide and 2,2,2-trifluoroethylamine hydrochloride (TFEA) enables rapid, room temperature transformations. This method facilitates cleaner sample preparations and enhances the chromatographic characteristics and detection of acids by electron-capture detection (Ford, Burns, & Ferry, 2007).

Organic Synthesis Applications

  • Cleavage Experiments : TFA's action on benzyl esters of amino acids demonstrates its utility in organic synthesis, specifically in enhancing the lability of ester groups. This finding has implications for solid-phase peptide synthesis (Stewart, 1967).
  • Facilitation of Domino Reactions : TFA catalyzes one-pot, four-component synthesis of dihydropyrroles, showcasing its efficiency in facilitating complex organic transformations. This method emphasizes TFA's role in simplifying reaction setups and improving yield and work-up procedures (Lashkari et al., 2018).

Materials Science Applications

  • Dual Sensor for Aromatic Amine and Acid Vapor : Compounds exhibiting aggregation-induced emission properties form gels and nanofibers that serve as effective dual sensors for detecting aromatic amine and volatile acid vapors, highlighting the versatility of these materials in environmental monitoring (Xue et al., 2017).

General Scientific Research

  • Adjusting Crystal Morphology and Emission Behavior : The introduction of TFA can lead to molecular rearrangement, adjusting crystal morphology and emission behavior of organic fluorophores. This application underscores the potential of TFA in tailoring material properties for specific scientific and technological needs (Ye et al., 2021).

Mechanism of Action

The mechanism of action of TFA is related to its acidity. The highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilises the anionic conjugate base .

Safety and Hazards

TFA is highly corrosive . It is incompatible with combustible material, strong bases, water, and strong oxidizing agents .

properties

IUPAC Name

2-[but-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.C2HF3O2/c1-3-4-5-8(2)6-7(9)10;3-2(4,5)1(6)7/h1H,4-6H2,2H3,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAXDECUCGOFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#C)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.